molecular formula C9H11ClN2 B1443462 2-chloro-N-cyclobutylpyridin-3-amine CAS No. 1248693-17-5

2-chloro-N-cyclobutylpyridin-3-amine

Cat. No. B1443462
M. Wt: 182.65 g/mol
InChI Key: DSXNUBZUNSELRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-cyclobutylpyridin-3-amine is a chemical compound with the formula C9H11ClN2 and a molecular weight of 182.65 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Chloro-N-cyclobutylpyridin-3-amine consists of a pyridine ring with an amine group (NH2) attached to one carbon and a chlorine atom attached to another. The amine group is also attached to a cyclobutyl group .


Physical And Chemical Properties Analysis

Amines, including 2-Chloro-N-cyclobutylpyridin-3-amine, have certain common physical and chemical properties. They can participate in hydrogen bonding, which can affect their boiling points and solubility. The exact physical and chemical properties of 2-Chloro-N-cyclobutylpyridin-3-amine are not specified in the search results .

Scientific Research Applications

Synthesis and Catalysis

Chloropyridines and their aminations play a crucial role in synthetic organic chemistry, serving as precursors for various biologically active compounds and materials. Studies demonstrate methodologies for the selective amination of polyhalopyridines, where specific chlorinated pyridines are transformed into their amino counterparts, showcasing the utility of such reactions in synthesizing compounds with potential biological activity (Jianguo Ji, Tao Li, & W. Bunnelle, 2003). Moreover, the synthesis of unusual heterocycles through reactions involving halopyridines indicates the potential for creating novel structures with significant chemical and pharmaceutical properties (K. Majumdar & S. Samanta, 2001).

properties

IUPAC Name

2-chloro-N-cyclobutylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-9-8(5-2-6-11-9)12-7-3-1-4-7/h2,5-7,12H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSXNUBZUNSELRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)NC2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-cyclobutylpyridin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.